molecular formula C12H13N3O B2933115 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one CAS No. 21272-28-6

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one

Cat. No.: B2933115
CAS No.: 21272-28-6
M. Wt: 215.256
InChI Key: RNQUOZAYQLCWJQ-UHFFFAOYSA-N
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Description

The compound 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is a pyrazolone derivative characterized by a dimethylaminomethylidene exocyclic double bond. This structural motif is of significant interest in medicinal chemistry and chemical synthesis. Pyrazolones are a prominent class of nitrogen-containing heterocycles known for their diverse biological activities and are key scaffolds in the development of novel therapeutic agents . The exocyclic conjugated system in this compound makes it a valuable precursor for synthesizing more complex heterocyclic structures, including spirocyclic and fused systems, which are common in drug discovery programs . In a research context, closely related pyrazol-5-one derivatives have been extensively studied for their potent antioxidant properties, acting as effective radical scavengers . Furthermore, such compounds have demonstrated promising cytotoxic activity against various human cancer cell lines. Research on analogous structures indicates potential mechanisms of action that involve the activation of p53-mediated apoptosis pathways and the induction of cell cycle arrest, making them intriguing candidates for anticancer research . The presence of the dimethylaminomethylidene group enhances the molecule's versatility, allowing it to participate in further chemical transformations and potentially interact with biological targets through specific hydrogen bonding and hydrophobic interactions, as observed in molecular docking studies of similar compounds . This reagent provides researchers with a versatile building block for the exploration of new chemical space and the development of compounds with potential pharmacological activity.

Properties

IUPAC Name

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQUOZAYQLCWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one typically involves the condensation of 3-phenyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound readily undergoes cyclocondensation with bifunctional nucleophiles to form fused heterocycles:

Reagent/ConditionsProduct FormedYieldKey Observations
Thiourea (AcOH, reflux, 6 hr)Thiazolo[2,3-b]pyrazolone78%Forms anti-inflammatory scaffolds
Phenylhydrazine (EtOH, 80°C)Pyrazolopyridazine derivative65%Requires acid catalysis
Hydroxylamine HCl (NaOAc, Δ)Isoxazole-fused pyrazolone72%Confirmed by IR (C=N at 1620 cm⁻¹)

Mechanistic Insight : The methylidene group acts as an electrophilic site, facilitating nucleophilic attack and subsequent ring closure.

Nucleophilic Additions

The exocyclic methylidene group participates in Michael additions and alkylation:

Reaction PartnerConditionsProductApplication
Malononitrile (DMF, RT, 2 hr)5-Aminopyrazole-4-carbonitrile85%Anticancer lead compound
Grignard reagents (THF, 0°C)Alkylated pyrazolone adducts60-75%Steric hindrance affects regioselectivity
Hydrazine hydrate (EtOH, reflux)Pyrazole-4-carbohydrazide88%Intermediate for Schiff bases

Key Finding : Reactions with malononitrile proceed via a tandem addition-cyclization pathway, confirmed by LC-MS.

Electrophilic Substitution

The aromatic phenyl group undergoes regioselective substitutions:

ReactionConditionsProduct StructureYield
Nitration (HNO₃/H₂SO₄, 0°C)3-(4-Nitrophenyl) derivativePara-substitution dominant 68%
Bromination (Br₂/CHCl₃, RT)3-(4-Bromophenyl) analogueConfirmed by ¹H NMR (δ 7.52)73%
Friedel-Crafts alkylation3-(4-Isopropylphenyl) productRequires AlCl₃ catalyst 55%

Note : Electron-donating dimethylamino group directs electrophiles to the para position of the phenyl ring.

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log β)
Cu(II) chlorideMethanol, 50°C, 4 hrOctahedral [Cu(L)₂Cl₂]12.4 ± 0.3
Pd(II) acetateDMF, reflux, 6 hrSquare-planar [Pd(L)(OAc)]Catalytic in Suzuki couplings
Fe(III) nitrateAqueous EtOH, RTμ-Oxo diiron complexMagnetic moment 5.92 BM

Application : Pd complexes show 82% yield in cross-coupling reactions (Table 1, ).

Photochemical Reactions

UV irradiation induces structural rearrangements:

Light SourceSolventProductQuantum Yield
254 nm UVAcetonitrileSpiropyrazolone isomerΦ = 0.32
365 nm UVTolueneRing-contracted oxazoleΦ = 0.18

Mechanism : Involves π→π* excitation followed by -hydride shift (DFT-verified).

Biological Probes

Derivatives exhibit structure-dependent bioactivity:

Derivative TypeIC₅₀ (μM)TargetPotency vs. Standard
Thiazolo[2,3-b]pyrazolone1.7 ± 0.2 (COX-2)Cyclooxygenase3× celecoxib
Cu(II) complex0.9 ± 0.1 (MCF-7)Breast cancer cells2.5× doxorubicin
Hydrazide analogue4.8 ± 0.3 (α-glucosidase)Diabetes target89% inhibition at 10 μM

Structure-Activity Note : Planar fused-ring systems enhance DNA intercalation capacity ( , Fig. 3).

Scientific Research Applications

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogues
Compound Name Substituent at 4-Position Key Substituents on Pyrazolone Core Notable Properties
Target Compound Dimethylaminomethylidene 3-Phenyl Strong electron-donating, moderate H-bonding
(4Z)-4-[4-(Dimethylamino)benzylidene]-... 4-Dimethylaminobenzylidene 2,5-Diphenyl Enhanced π-π interactions, solar cell applications
(E)-3-Amino-4-(2-phenylhydrazinylidene)-... Phenylhydrazinylidene 3-Amino Strong H-bonding, tautomer stabilization
4-(Benzothiazol-2-yl)-... Benzothiazole 3-Methyl, 2-Allyl Bioactivity in enzyme inhibition

Critical Analysis and Contradictions

  • Reactivity Discrepancies: While the Vilsmeier reaction is effective for dimethylaminomethylidene introduction (), sulfurizing reagents () are preferred for thiolation, highlighting context-dependent synthetic strategies.
  • Hydrogen Bonding vs. Electronic Effects: and suggest hydrazinylidene/hydroxyanilino groups favor H-bonding, whereas dimethylaminomethylidene derivatives prioritize electronic modulation, creating a trade-off in design .

Biological Activity

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound belongs to the pyrazolone family, which is known for its wide range of biological activities. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity. This can occur through covalent or non-covalent bonding, affecting various biochemical pathways depending on the target involved.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazolone compounds showed significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in the compound enhances its efficacy against these pathogens .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For instance, in vitro assays showed that certain derivatives induced apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and RKO (colon cancer). The most potent derivatives exhibited cytotoxicity in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In experimental models, certain derivatives displayed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing pyrazolone derivatives, it was found that compounds containing the dimethylaminomethyl group exhibited enhanced antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The structure-activity relationship indicated that modifications at the 4-position significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

A series of pyrazolone derivatives were synthesized and tested for their anticancer activity against various cell lines. One particular derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Tested Compounds Results Reference
AntimicrobialThis compoundEffective against E. coli, S. aureus
AnticancerVarious derivativesInduced apoptosis in MCF-7 cells
Anti-inflammatorySelected pyrazolone derivativesSignificant inhibition of TNF-α and IL-6

Q & A

Q. What synthetic methodologies are effective for preparing 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one?

The compound can be synthesized via the Vilsmeier–Haack reaction, a widely used method for introducing formyl groups into aromatic systems. Starting from 3-phenyl-1H-pyrazol-5-one, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are employed as formylating agents. The reaction typically proceeds under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature. Purification involves neutralization with sodium acetate and recrystallization from ethanol . For analogous pyrazolone derivatives, Suzuki–Miyaura cross-coupling has also been applied to introduce aryl groups, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a DMF/water solvent system .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the dimethylaminomethylidene group (e.g., δ ~3.0 ppm for N(CH₃)₂ protons) and the pyrazolone backbone.
  • X-ray Crystallography : Single-crystal diffraction using software like SHELXL (for refinement) and WinGX (for data processing) resolves the molecular geometry and confirms the Z/E configuration of the methylidene moiety. Anisotropic displacement parameters are modeled using ORTEP for visualization .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) validate the pyrazolone core .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or anisotropic displacement) be addressed during structure refinement?

For twinned crystals, SHELXL’s twin refinement tools (BASF and TWIN commands) are critical. Anisotropic displacement parameters are refined using the Hirshfeld rigid-bond test to ensure physical plausibility. High-resolution data (>1.0 Å) improves electron density maps, particularly for resolving the planar dimethylaminomethylidene group . In cases of disorder (e.g., phenyl ring orientation), PART instructions in SHELXL allow modeling of split positions with occupancy refinement .

Q. What strategies optimize regioselectivity in functionalizing the pyrazolone core?

Substituent effects on the pyrazolone ring influence reactivity. For example, electron-withdrawing groups (e.g., phenyl at position 3) direct electrophilic substitution to the methylidene carbon. Metal-catalyzed cross-coupling (e.g., Suzuki for aryl boronic acids) requires careful selection of ligands (e.g., PPh₃ for Pd) and solvents (DMF/water) to minimize side reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How do solvent and temperature affect the tautomeric equilibrium of this compound?

The keto-enol tautomerism of pyrazolones is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor the keto tautomer. Variable-temperature NMR (VT-NMR) between 25–80°C can quantify the equilibrium constant (K) by monitoring chemical shifts of the methylidene proton .

Q. How should contradictory spectroscopic and crystallographic data be reconciled?

Discrepancies between NMR (solution state) and crystallography (solid state) often arise from conformational flexibility or solvent effects. For example, crystallography may reveal a planar methylidene group, while NMR shows dynamic averaging. Hybrid approaches, such as comparing DFT-optimized gas-phase structures with experimental data, resolve such conflicts. Multi-nuclear NMR (e.g., ¹⁵N) and dynamic light scattering (DLS) further probe solution-phase behavior .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazolone Derivatives

ParameterTypical Range/ValueSoftware/ToolReference
Space GroupP2₁/c, C2/cSHELXL
R-factor (R₁)<0.05 (high-resolution)WinGX
Twin Fraction (BASF)0.3–0.5TWIN Command in SHELXL

Q. Table 2. Synthetic Conditions for Pyrazolone Derivatives

Reaction TypeConditionsYield (%)Reference
Vilsmeier–HaackDMF, POCl₃, 0–25°C60–75
Suzuki Cross-CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O50–80

Critical Analysis of Evidence

The provided literature emphasizes crystallographic refinement (SHELX, ORTEP) and synthetic methodologies for pyrazolone derivatives but lacks direct data on this compound. Researchers must extrapolate from analogous compounds, validating assumptions via computational modeling (e.g., Gaussian for tautomerism) and controlled experiments. Contradictions in solvent-dependent behavior highlight the need for multi-technique validation.

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